molecular formula C10H11ClN2O3 B1399461 3-(5-Chloro-2-nitrophenoxy)pyrrolidine CAS No. 1250289-31-6

3-(5-Chloro-2-nitrophenoxy)pyrrolidine

Cat. No.: B1399461
CAS No.: 1250289-31-6
M. Wt: 242.66 g/mol
InChI Key: DAQYLCIXOMNAOO-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-nitrophenoxy)pyrrolidine is a pyrrolidine derivative characterized by a phenoxy substituent bearing nitro (NO₂) and chloro (Cl) groups at the 2- and 5-positions, respectively. This compound is notable for its applications in pharmaceutical and fine chemical industries, particularly as a building block for synthesizing bioactive molecules . According to CymitQuimica (2025), the commercial availability of this compound has been discontinued, though it remains a subject of academic interest due to its structural versatility .

Properties

IUPAC Name

3-(5-chloro-2-nitrophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYLCIXOMNAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine typically involves the reaction of 5-chloro-2-nitrophenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chloro-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

The pyrrolidine ring structure is a common motif in many bioactive compounds, making derivatives like 3-(5-Chloro-2-nitrophenoxy)pyrrolidine valuable in drug discovery. Research has shown that pyrrolidine derivatives exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds similar to 3-(5-Chloro-2-nitrophenoxy)pyrrolidine have been investigated for their potential as inhibitors of respiratory syncytial virus (RSV). For instance, certain analogues demonstrated significant antiviral potency, reducing viral titers effectively while maintaining low cytotoxicity levels .
  • Antioxidant Properties : Studies have reported that pyrrolidine derivatives can exhibit antioxidant activity, which is crucial for preventing oxidative stress-related diseases. In particular, compounds with specific substituents on the pyrrolidine ring showed promising results in reducing free radicals .
  • Cytotoxic Effects : Research indicates that pyrrolidine-based compounds can possess cytotoxic effects against various cancer cell lines. For example, certain derivatives were found to induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Organic Synthesis

3-(5-Chloro-2-nitrophenoxy)pyrrolidine serves as an important building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through reactions such as nucleophilic substitution and reduction. For example, the nitro group can be reduced to an amino group, facilitating further modifications.
  • Multicomponent Reactions : This compound can participate in multicomponent reactions (MCRs), which are valuable for generating diverse libraries of compounds efficiently. MCRs involving pyrrolidine derivatives have been explored for their ability to create complex scaffolds in a single step .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine is crucial for optimizing its biological activity. Research has indicated that:

  • Substituent Effects : The presence and position of substituents on the pyrrolidine ring significantly influence its biological properties. For instance, variations in the aryl groups attached to the pyrrolidine can lead to substantial differences in potency against specific biological targets .
  • Stereochemistry : The stereochemistry of the pyrrolidine ring also plays a vital role in determining the compound's interaction with biological targets. Different stereoisomers may exhibit varying levels of activity due to their distinct spatial orientations .

Case Study 1: Antiviral Agents

A series of studies focused on pyrrolidine derivatives as potential antiviral agents against RSV demonstrated that certain modifications to the 3-(5-Chloro-2-nitrophenoxy)pyrrolidine structure enhanced its efficacy while minimizing cytotoxic effects. The most effective compounds achieved log reductions in viral titers comparable to established antiviral treatments .

Case Study 2: Antioxidant Activity

In a comparative analysis of various pyrrolidine derivatives, 3-(5-Chloro-2-nitrophenoxy)pyrrolidine exhibited notable antioxidant activity through DPPH radical scavenging assays. The results indicated that specific structural features contributed significantly to its ability to neutralize free radicals .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the reduction product (amino derivative) may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Reference
3-(5-Chloro-2-nitrophenoxy)pyrrolidine Pyrrolidine 5-Cl-2-NO₂-phenoxy Nucleophilic substitution
Pyrrolidine-2,3-dione derivative Pyrrolidine 3-NO₂-phenyl, 5-phenyl, methylamino Condensation with methylamine

Comparison with Functional Analogs: Pyridine Derivatives

5-Chloro-2-hydroxy-3-nitropyridine

This pyridine derivative (CAS: 5418-51-9) shares the chloro and nitro substituents but replaces the pyrrolidine core with a pyridine ring and adds a hydroxyl group at the 2-position . Key differences include:

  • Electronic Effects : The pyridine ring’s aromaticity and electron-withdrawing nature may enhance acidity compared to the saturated pyrrolidine core in the target compound.
  • Applications: 5-Chloro-2-hydroxy-3-nitropyridine is used in agrochemicals and dye intermediates, whereas 3-(5-Chloro-2-nitrophenoxy)pyrrolidine has pharmaceutical relevance .

2-Chloro-5-cyanopyridine

This derivative (CAS: 33252-28-7) features a cyano group at the 5-position, offering distinct reactivity for cross-coupling reactions . Unlike the target compound, it lacks the phenoxy-pyrrolidine linkage, limiting its utility in peptide mimetics or enzyme inhibitors.

Table 2: Functional Analogs with Similar Substituents

Compound Name Core Structure Substituents Key Applications Reference
5-Chloro-2-hydroxy-3-nitropyridine Pyridine 2-OH, 3-NO₂, 5-Cl Agrochemicals, dyes
2-Chloro-5-cyanopyridine Pyridine 2-Cl, 5-CN Cross-coupling reactions
3-(5-Chloro-2-nitrophenoxy)pyrrolidine Pyrrolidine 5-Cl-2-NO₂-phenoxy Pharmaceuticals

Biological Activity

3-(5-Chloro-2-nitrophenoxy)pyrrolidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrolidine ring substituted with a 5-chloro-2-nitrophenoxy group. This unique configuration contributes to its biological activity and interaction with various biological targets.

Target Interactions : The primary action of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine involves its interaction with specific receptors and enzymes in the body. It has been shown to influence neurotransmitter systems, particularly those associated with mood regulation and cognitive functions.

Pharmacokinetics : Preliminary studies suggest that the compound is metabolized in the liver, with its metabolites potentially influencing various physiological pathways. The pharmacokinetic profile indicates moderate stability under physiological conditions, although environmental factors may affect its efficacy.

Biological Activities

The biological activities of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine can be summarized as follows:

  • Antimicrobial Activity : In vitro assays have demonstrated significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate strong efficacy, particularly against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound also exhibits antifungal properties, showing effectiveness against Candida albicans and other fungal strains.
  • Neuropharmacological Effects : Research indicates that 3-(5-Chloro-2-nitrophenoxy)pyrrolidine may modulate neurotransmitter reuptake, potentially impacting conditions such as depression and anxiety.

Table 1: Antimicrobial Activity of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine

Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus0.0048Highly Active
Escherichia coli0.0195Highly Active
Bacillus subtilis0.025Moderately Active
Pseudomonas aeruginosa0.039Moderately Active

Table 2: Neuropharmacological Effects

EffectDescription
Neurotransmitter ModulationAlters dopamine reuptake dynamics
Potential Therapeutic UseMay aid in treating mood disorders

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various pyrrolidine derivatives, including 3-(5-Chloro-2-nitrophenoxy)pyrrolidine. The results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of control compounds .
  • Neuropharmacological Assessment : Another investigation focused on the compound's effects on neurotransmitter systems. It was found to act as a negative allosteric modulator at dopamine receptors, which could have implications for its use in neuropharmacology .
  • Toxicological Evaluation : Toxicity studies revealed that while the compound exhibits promising biological activity, careful consideration of dosage is necessary to mitigate potential adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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